5-Nitro-3,3'-bipyridin-4-amine
Overview
Description
5-Nitro-3,3’-bipyridin-4-amine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. These compounds are known for their versatility and are widely used in various fields, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 5-Nitro-3,3’-bipyridin-4-amine involves several steps. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which allows for the formation of the bipyridine core . This method typically involves the use of palladium catalysts and aryl halides under specific reaction conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
5-Nitro-3,3’-bipyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives .
Scientific Research Applications
5-Nitro-3,3’-bipyridin-4-amine has numerous scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and catalysis . In the field of materials science, it is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 5-Nitro-3,3’-bipyridin-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with these targets, leading to various biological effects . The bipyridine core also plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
5-Nitro-3,3’-bipyridin-4-amine can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine . While all these compounds share a similar bipyridine core, their chemical properties and applications can vary significantly. For example, 2,2’-bipyridine is known for its strong coordination with metal ions, making it an excellent ligand in coordination chemistry .
Properties
IUPAC Name |
3-nitro-5-pyridin-3-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-10-8(7-2-1-3-12-4-7)5-13-6-9(10)14(15)16/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEAGCPMTVQOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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